molecular formula C20H18F3NO4 B3177301 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid CAS No. 144207-41-0

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No.: B3177301
CAS No.: 144207-41-0
M. Wt: 393.4 g/mol
InChI Key: KMHCZJHUIDEERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid” is a complex organic compound . It’s a derivative of valine, an essential amino acid .

Biochemical Analysis

Biochemical Properties

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis of peptides, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily protective, ensuring that the amino group remains intact until the desired point in the synthesis process .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. By protecting the amino group, it allows for the precise construction of peptides, which can then be used to study various cellular processes. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of specific peptides that interact with cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection of the amino group in peptide synthesis. The Fmoc group binds to the amino group, preventing it from participating in unwanted reactions. This protection is crucial during the stepwise construction of peptides, allowing for the selective addition of amino acids. The compound does not directly inhibit or activate enzymes but rather serves as a protective agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time, provided it is stored under appropriate conditions. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term experiments. Its protective effects are temporary and are removed at the final stage of peptide synthesis through a deprotection step .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At appropriate dosages, it effectively protects the amino group during peptide synthesis without causing adverse effects. At high doses, there may be potential toxicity or adverse effects, although specific studies on this aspect are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The compound itself is not metabolized but is rather used as a tool in the synthesis process .

Transport and Distribution

Within cells, this compound is transported and distributed primarily to the sites of peptide synthesis. It interacts with transporters and binding proteins that facilitate its localization to the ribosomes, where peptide synthesis occurs .

Subcellular Localization

The subcellular localization of this compound is primarily within the ribosomes, where it exerts its protective effects during peptide synthesis. The compound does not have specific targeting signals but is directed to the ribosomes through its interactions with transporters and binding proteins .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHCZJHUIDEERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
Reactant of Route 5
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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid
Reactant of Route 6
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid

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